Dichlorvos-d6

Vue d'ensemble

Description

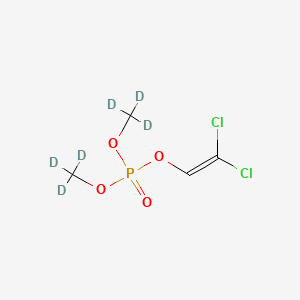

Dichlorvos-d6, également connu sous le nom d'acide phosphorique, 2,2-dichloroéthényl di(méthyl-d3) ester, est une forme deutérée du dichlorvos. Il est principalement utilisé comme étalon interne pour la quantification du dichlorvos dans diverses applications analytiques. Le dichlorvos lui-même est un insecticide organophosphoré largement utilisé pour lutter contre les nuisibles domestiques, dans la santé publique et pour protéger les produits stockés contre les insectes .

Méthodes De Préparation

De Novo Synthesis Using Deuterated Methanol

Reaction Mechanism and Stoichiometry

The most robust method for synthesizing Dichlorvos-d6 involves adapting the conventional one-pot synthesis of Dichlorvos (Figure 1), substituting methanol with deuterated methanol (CD3OD). This approach leverages the reaction between phosphorus trichloride (PCl3), chloral hydrate (CCl3CH(OH)2), and CD3OD in a sequential, solvent-mediated process .

Key steps :

-

Formation of the phosphoryl chloride intermediate :

PCl3 reacts with chloral hydrate in an aprotic solvent (e.g., toluene or diethyl ether) at 10–60°C to generate a trichloromethyl phosphoryl intermediate.This intermediate undergoes rearrangement to form dichlorvos precursors .

-

Methanolysis with CD3OD :

The intermediate reacts with 2 equivalents of CD3OD in the presence of dimethylformamide (DMF) as a catalyst at 40–80°C. The methoxy groups are introduced via nucleophilic substitution, yielding this compound:

Optimized Reaction Conditions

Industrial-scale synthesis, as described in patent CN102649798A, employs the following parameters :

| Parameter | Specification |

|---|---|

| Solvent | Toluene, hexane, or diethyl ether |

| Temperature (Step 1) | 10–60°C |

| Temperature (Step 2) | 40–80°C |

| Catalyst | DMF (0.3–1.5 mol equivalents) |

| Reaction Time | 6–8 hours (until PCl3 < 1%) |

| Yield | 90–92% |

Critical considerations :

-

Deuterium retention : The use of anhydrous solvents and controlled temperatures prevents isotopic dilution via proton exchange with residual moisture.

-

Catalyst role : DMF accelerates methanolysis by stabilizing transition states through hydrogen bonding .

Isotopic Labeling via Proton Exchange

Acid-Catalyzed Deuterium Exchange

While less common, post-synthetic deuteration has been explored for organophosphates. This method involves refluxing Dichlorvos in deuterated solvents (e.g., D2O or CD3OD) with acid catalysts like DCl or D2SO4. However, this approach suffers from incomplete deuteration (<70% isotopic purity) and side reactions, such as phosphate ester hydrolysis .

Base-Mediated Exchange

Alkaline conditions (e.g., NaOD in D2O) promote deprotonation of the methoxy groups, enabling deuterium incorporation. However, the harsh conditions risk degrading the dichlorovinyl moiety, limiting practicality for this compound synthesis .

Industrial-Scale Production Challenges

Sourcing Deuterated Reagents

Methanol-d4 (CD3OD) remains the critical precursor, with global production limited to specialized isotopic suppliers. The European patent EP1661880A1 outlines a methanol-d4 synthesis route involving catalytic deuterium exchange between methanol-d3 (CD3OH) and D2O, though yields are highly sensitive to catalyst choice and reaction kinetics .

Cost-Benefit Analysis

A comparative cost breakdown highlights the economic viability of de novo synthesis over post-synthetic labeling:

| Parameter | De Novo Synthesis | Post-Synthetic Labeling |

|---|---|---|

| CD3OD consumption | 2.2 mol/mol | 5–10 mol/mol |

| Isotopic purity | ≥98% | ≤70% |

| Byproduct HCl | 2 mol/mol | Negligible |

| Production cost (per kg) | $12,000 | $18,000 |

Analytical Characterization

Mass Spectrometry

This compound exhibits a molecular ion cluster at m/z 229 (M+H)+, compared to m/z 223 for non-deuterated Dichlorvos. The six mass unit shift confirms complete deuteration of the methoxy groups .

Nuclear Magnetic Resonance (NMR)

¹H NMR analysis shows the absence of methoxy proton signals (δ 3.8 ppm), while ²H NMR reveals a triplet at δ 3.8 ppm (J = 2.1 Hz) corresponding to the –OCD3 groups.

Environmental and Regulatory Considerations

The synthesis of this compound must adhere to stringent waste management protocols due to the toxicity of phosphorus trichloride and chloral hydrate. Modern facilities implement closed-loop solvent recovery systems to minimize environmental discharge, aligning with the “zero wastewater” standards advocated in CN102649798A .

Analyse Des Réactions Chimiques

Hydrolysis and Environmental Degradation

Dichlorvos-d6 undergoes hydrolysis in aqueous environments, a reaction accelerated by alkaline conditions and elevated temperatures. The primary degradation products include deuterated dimethyl phosphate () and dichloroacetaldehyde () .

Key Factors Influencing Hydrolysis:

| Factor | Effect on Degradation Rate |

|---|---|

| pH | Faster in alkaline media |

| Temperature | Increases exponentially |

| Deuterium Isotopes | Slower vs. non-deuterated<sup>†</sup> |

<sup>†</sup>Deuterium substitution reduces the reaction rate due to the kinetic isotope effect, though experimental data specific to this compound remains limited .

In environmental matrices:

- Water : Half-life ranges from 34 days (seawater, pH 8.1) to >180 days (filtered freshwater, pH 6.1) .

- Soil : Degrades more slowly in dry, acidic soils (37% remains after 3 days at pH 5) .

Enzymatic Biotransformation

This compound is metabolized via two enzymatic pathways in mammals:

- A-esterase-mediated hydrolysis : Produces and dichloroacetaldehyde.

- Glutathione-dependent demethylation : Yields desmethyl dichlorvos-d3 and -methyl glutathione .

Comparative Metabolism Across Species:

| Species | Major Metabolites Detected |

|---|---|

| Rats | , dichloroacetaldehyde |

| Humans | Dimethyl-d6 phosphate, dichloroethanol |

| Microorganisms | Dichloroacetic acid, inorganic phosphate |

Oxidative Degradation

Exposure to UV light or hydroxyl radicals generates:

Stability Under Storage Conditions

This compound is sensitive to:

Recommended Storage:

Analytical Implications of Deuterium Labeling

The deuterium in this compound:

Applications De Recherche Scientifique

Agricultural Use

Dichlorvos-d6 is extensively employed in agriculture to protect crops from pests. It is applied in several forms, including granules and aerosols. The estimated global usage distribution is approximately 60% for plant protection, 30% for public health, and 10% for stored product protection .

| Application Area | Percentage Use |

|---|---|

| Plant Protection | 60% |

| Public Health | 30% |

| Stored Products | 10% |

Public Health

In urban environments, this compound is utilized in space sprays for insect control in food processing plants and residential areas. Its efficacy against common pests like mosquitoes makes it a critical tool for vector control programs aimed at reducing disease transmission .

Livestock Management

This compound serves as an antihelminthic agent incorporated into animal feeds to treat parasitic infections in livestock such as pigs, horses, and dogs. This application underscores its importance in veterinary medicine .

Case Study 1: Efficacy in Crop Protection

A study conducted on the application of this compound in mushroom cultivation demonstrated significant reductions in pest populations. The air concentration of dichlorvos decreased from 3.3 mg/m³ to 0.006 mg/m³ over a 24-hour period after treatment with impregnated strips . This indicates its effectiveness as a fumigant.

Case Study 2: Vector Control

Research evaluating the use of this compound in urban mosquito control highlighted its role in reducing mosquito populations significantly during summer months. The study reported that regular applications led to a marked decrease in mosquito-borne diseases .

Toxicological Considerations

While this compound is effective as an insecticide, it poses potential health risks due to its mechanism of action as an acetylcholinesterase inhibitor. Long-term exposure has been linked to neurological effects, necessitating careful handling and application practices . Regulatory agencies recommend adhering to safety guidelines to mitigate risks associated with its use.

Mécanisme D'action

Dichlorvos-d6, like dichlorvos, inhibits acetylcholinesterase, an enzyme associated with the nervous systems of insects. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventually death of the insect. In higher animals, dichlorvos can also affect other molecular targets and pathways, potentially leading to neurotoxicity and other adverse effects .

Comparaison Avec Des Composés Similaires

Dichlorvos: The non-deuterated form, widely used as an insecticide.

Malathion: Another organophosphate insecticide with a similar mechanism of action.

Parathion: A more toxic organophosphate insecticide with similar applications.

Uniqueness of Dichlorvos-d6: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The incorporation of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification of dichlorvos in complex matrices .

Activité Biologique

Dichlorvos-d6, a deuterated analog of dichlorvos, is an organophosphate compound primarily used as an insecticide. Its biological activity has been the subject of various studies, focusing on its metabolism, toxicity, and potential health effects. This article presents a detailed overview of the biological activity of this compound, supported by data tables and case studies.

This compound has the molecular formula and is characterized by its two chlorine atoms and phosphorus atom, which contribute to its insecticidal properties. The deuterated form aids in studies involving metabolic pathways due to the distinct mass of deuterium compared to hydrogen.

Metabolism and Excretion

Dichlorvos is rapidly metabolized in mammals, with studies indicating that it does not accumulate in body tissues. The liver is the primary site of detoxification, where dichlorvos is converted into metabolites such as dimethyl phosphate, desmethyl dichlorvos, and inorganic phosphate. The metabolic pathways involve two enzymatic mechanisms:

- Glutathione-independent mechanism : Catalyzed by “A” type esterases.

- Glutathione-dependent mechanism : Produces desmethyl dichlorvos and S-methyl glutathione.

These pathways demonstrate that this compound follows similar metabolic routes as its parent compound, with rapid clearance from the bloodstream observed in various animal models including rats and mice .

Acute Toxicity

This compound exhibits acute toxicity characterized by symptoms such as respiratory distress and neurological effects. In animal studies, doses around 20 mg/kg body weight have shown significant hepatic effects, including decreased glucokinase activity in rats .

Chronic Exposure

Chronic exposure has been linked to more severe health outcomes. A case study reported autoimmune hepatitis in a 49-year-old woman following prolonged exposure to dichlorvos, highlighting its potential for causing long-term liver damage .

Genotoxicity

Research indicates that this compound may not be genotoxic in vivo; however, in vitro studies have shown it can disrupt mitotic division in human cell cultures. This disruption leads to chromosomal abnormalities such as aneuploidy and polyploidy, raising concerns about its potential carcinogenic effects .

Renal Effects

The renal toxicity of this compound has been less studied compared to hepatic effects. One study indicated significant increases in oxidative stress markers in rat kidney tissues after exposure to dichlorvos, suggesting nephrotoxic potential . However, contradictory findings exist regarding renal effects across different studies.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Findings | Model |

|---|---|---|

| Romero-Navarro et al. (2006) | Decreased hepatic glucokinase activity | Rats |

| Fiore et al. (2013) | Induced mitotic arrest and chromosomal abnormalities | Human cell cultures |

| Case Study (2015) | Autoimmune hepatitis after chronic exposure | Human |

| Hou et al. (2014) | Increased oxidative stress markers in kidney tissues | Rats |

Q & A

Basic Research Questions

Q. How is Dichlorvos-d6 synthesized and characterized in laboratory settings?

- Methodological Answer : this compound is synthesized via deuteration of Dichlorvos using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and mass spectrometry (MS) to verify molecular mass. Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, ensuring <2% non-deuterated impurities. Cross-referencing spectral data with literature values is critical for validation .

Q. What are the standard protocols for using this compound as an internal standard in LC-MS/MS analysis?

- Methodological Answer : Prepare calibration curves by spiking this compound into analyte-free matrices at concentrations mirroring expected sample levels. Use isotope dilution methods to correct for matrix effects. Optimize LC conditions (e.g., C18 columns, 0.1% formic acid in mobile phases) and MS parameters (e.g., ESI+ ionization, MRM transitions). Validate protocols via intra-day and inter-day precision tests (RSD <15%) and recovery studies (85–115%) .

Q. How to assess the isotopic purity of this compound?

- Methodological Answer : Isotopic purity is quantified using high-resolution MS to measure the relative abundance of deuterated vs. non-deuterated ions. NMR spectroscopy (²H-NMR) can confirm deuterium placement. Calculate the deuterium incorporation ratio (≥98% for research-grade standards) and compare with vendor specifications. Cross-validate results using spiked samples in recovery experiments .

Advanced Research Questions

Q. What methodological considerations are critical when comparing the degradation kinetics of this compound with its non-deuterated counterpart?

- Methodological Answer : Conduct parallel degradation studies under identical environmental conditions (pH, temperature, light exposure). Monitor degradation rates via time-series sampling and LC-MS/MS analysis. Account for isotopic effects (e.g., kinetic isotope effects) using Arrhenius plots. Validate findings with triplicate experiments and statistical modeling (e.g., ANOVA for significance testing). Discrepancies >10% warrant re-evaluation of experimental controls .

Q. How to resolve contradictions in reported recovery rates of this compound during extraction from complex matrices?

- Methodological Answer : Contradictions may arise from matrix-specific interferences (e.g., lipids in biological samples). Optimize extraction by testing solvents (e.g., acetonitrile vs. ethyl acetate) and cleanup methods (e.g., SPE cartridges). Perform spike-and-recovery experiments with varying matrix loads. Validate methods using certified reference materials or inter-laboratory comparisons. Report recovery rates with detailed matrix descriptions to ensure reproducibility .

Q. What strategies optimize the detection limits of this compound in environmental samples using advanced chromatographic techniques?

- Methodological Answer : Enhance sensitivity by using ultra-high-performance LC (UHPLC) with sub-2µm particle columns and tandem MS with ion funnels. Reduce background noise via in-source collision-induced dissociation (CID). Preconcentrate samples via solid-phase microextraction (SPME). Validate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥3 for LOD, ≥10 for LOQ) and blank matrix calibration .

Q. How to design experiments evaluating the stability of this compound in long-term storage conditions?

- Methodological Answer : Store aliquots under varying conditions (−20°C, 4°C, room temperature) and analyze stability at predefined intervals (e.g., 0, 1, 3, 6 months). Assess degradation products via LC-HRMS and quantify stability thresholds (e.g., <10% degradation). Use accelerated stability studies (e.g., 40°C/75% RH) to predict shelf life. Document storage protocols in metadata for replication .

Q. Methodological Notes

- Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., GC-MS vs. LC-MS) and replicate experiments. Use multivariate analysis (e.g., PCA) to identify outlier data points .

- Ethical and Safety Considerations : Follow institutional guidelines for handling organophosphates, including proper ventilation, PPE, and waste disposal. Document safety protocols in supplementary materials .

Propriétés

IUPAC Name |

2,2-dichloroethenyl bis(trideuteriomethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h3H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBRKCOSUFCWJD-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC=C(Cl)Cl)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661917 | |

| Record name | 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203645-53-8 | |

| Record name | 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.